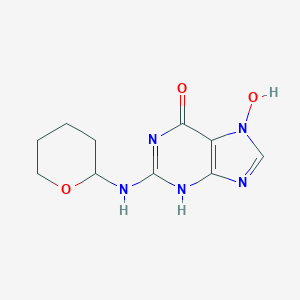
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-Tetrahydropyranyl-7-hydroxyguanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13N5O3 and its molecular weight is 251.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
N(2)-Tetrahydropyranyl-7-hydroxyguanine is primarily recognized for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Antioxidant Properties
Research indicates that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This pathway helps in the transcription of antioxidant genes, suggesting that this compound may enhance cellular resilience against oxidative damage .
Neuroprotective Effects
Studies have shown that derivatives of guanine can protect neuronal cells from toxic agents like 6-hydroxydopamine (6-OHDA). The activation of the Nrf2 pathway by such compounds has been linked to reduced apoptosis in neuronal cells, indicating potential applications in neurodegenerative diseases like Parkinson's disease .
Chemical Synthesis
The synthesis of this compound involves various methodologies that utilize tetrahydropyranyl ethers (THPEs) as protecting groups. These methods are significant for the selective protection and deprotection of functional groups during multi-step syntheses.
Tetrahydropyranylation Techniques
Several catalytic systems have been developed for the efficient formation of THP ethers from alcohols and phenols, which are essential in synthesizing complex molecules like this compound. For instance:
- Catalytic Systems : Utilizing catalysts such as niobium (V) chloride and molecular iodine has shown high yields in the tetrahydropyranylation process, allowing for the protection of sensitive functional groups under mild conditions .
- Deprotection Strategies : The THP group can be selectively removed under mild acidic conditions or through Pd/C-catalyzed hydrogenation, facilitating further synthetic modifications without damaging other functional groups .
Biochemical Research
This compound's biochemical properties make it a subject of interest in studying enzyme interactions and metabolic pathways.
Interaction with Enzymes
Research has indicated that guanine derivatives can act as substrates or inhibitors for various enzymes, including those involved in nucleotide metabolism and DNA repair mechanisms. Understanding these interactions can lead to insights into drug design targeting specific enzymatic pathways.
Histone Deacetylase Inhibition
The compound has also been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in epigenetic regulation and cancer therapy. Certain derivatives have shown promising activity against HDACs, suggesting possible applications in cancer treatment .
Data Tables
Case Studies
- Neuroprotection Study : A study demonstrated that pretreatment with a guanine derivative activated the Nrf2 pathway, leading to significant protection against oxidative stress-induced apoptosis in neuronal cell lines .
- Synthesis Optimization : Researchers optimized conditions for the tetrahydropyranylation of alcohols using niobium (V) chloride, achieving high yields and selectivity for sensitive substrates, which could be applied to synthesize this compound efficiently .
属性
CAS 编号 |
107550-41-4 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
InChI 键 |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
手性 SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
规范 SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
同义词 |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















